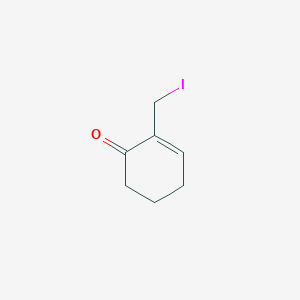
2-(Iodomethyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H9IO It is a derivative of cyclohexenone, where an iodine atom is attached to the methyl group at the second position of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)cyclohex-2-en-1-one typically involves the iodination of cyclohexenone derivatives. One common method is the reaction of cyclohex-2-en-1-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Reduction Reactions: The compound can be reduced to form cyclohexenone derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexenone derivatives with additional oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium cyanide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azido, thiocyanato, or cyano derivatives.
Reduction: Formation of cyclohexenone derivatives with reduced functional groups.
Oxidation: Formation of cyclohexenone derivatives with additional oxygen-containing groups.
Scientific Research Applications
2-(Iodomethyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)cyclohex-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, making the compound highly reactive in substitution reactions. The cyclohexenone ring can participate in various addition and elimination reactions, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A parent compound with similar reactivity but lacks the iodine substituent.
2-Bromomethylcyclohex-2-en-1-one: Similar structure with a bromine atom instead of iodine, showing different reactivity due to the nature of the halogen.
2-Chloromethylcyclohex-2-en-1-one: Another halogenated derivative with chlorine, exhibiting distinct chemical properties.
Uniqueness
2-(Iodomethyl)cyclohex-2-en-1-one is unique due to the presence of the iodine atom, which imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various research applications.
Properties
CAS No. |
105956-33-0 |
|---|---|
Molecular Formula |
C7H9IO |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
2-(iodomethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H9IO/c8-5-6-3-1-2-4-7(6)9/h3H,1-2,4-5H2 |
InChI Key |
OOXRMVYIOFKWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















